

Application Notes and Protocols for C14-4 in Cancer Immunotherapy Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction to C14-4 Lipid Nanoparticles

C14-4 is an ionizable lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in cancer immunotherapy research.[1][2] These LNPs serve as a non-viral vector to efficiently encapsulate and transport mRNA into immune cells, particularly T cells, with high transfection efficiency and low cytotoxicity.[1][3] The transient expression of mRNA delivered by C14-4 LNPs is a significant advantage in applications such as Chimeric Antigen Receptor (CAR) T-cell therapy, as it may mitigate the risks of off-target effects and severe adverse reactions associated with permanent genetic modification from viral vectors.[1][4]

The primary application of **C14-4** LNPs in cancer immunotherapy is the ex vivo engineering of CAR T-cells.[1][2] This involves the delivery of mRNA encoding a CAR that can recognize and bind to specific antigens on cancer cells. Once expressed, the CAR redirects the T-cell to target and eliminate tumor cells. Studies have demonstrated that **C14-4** LNP-mediated mRNA delivery for CAR T-cell generation is as effective as traditional methods like electroporation but with significantly lower cell toxicity.[1][4]

Key Applications and Advantages

 High Transfection Efficiency in T-cells: C14-4 LNPs have been shown to effectively deliver mRNA to primary human T-cells, a cell type that is notoriously difficult to transfect.[3]



- Low Cytotoxicity: Compared to physical methods like electroporation, **C14-4** LNPs exhibit minimal impact on T-cell viability, which is crucial for producing a robust and effective therapeutic cell population.[1][4]
- Transient Protein Expression: The delivery of mRNA results in temporary expression of the encoded protein (e.g., CAR), which can enhance the safety profile of the therapy.[1]
- In Vivo Potential: Research has also explored the use of antibody-functionalized C14-4 LNPs for targeted in vivo delivery of mRNA to T-cells, opening possibilities for direct in-body CAR T-cell engineering.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on **C14-4** LNPs for mRNA delivery in T-cells.

Table 1: Comparison of C14-4 LNP and Electroporation for CAR T-Cell Engineering

Parameter	C14-4 LNP	Electroporation
CAR Surface Expression	Equivalent	Equivalent
T-Cell Viability	~76%	Significantly lower
Cancer Cell Killing Activity	Potent	Potent

Data sourced from studies on primary human T-cells.[1]

Table 2: Transfection Efficiency and Viability of C14-4 LNPs in Jurkat Cells

mRNA Concentration (ng/mL)	Transfection Efficiency (% of eGFP+ cells) at 48h	Cell Viability at 48h
125	High	High
250	High	High
500	High	High



Data indicates a dose-dependent increase in transfection with minimal impact on viability across the tested concentrations.[3]

Experimental Protocols

Protocol 1: Formulation of C14-4 Lipid Nanoparticles for mRNA Encapsulation

This protocol describes the preparation of **C14-4** LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

- C14-4 ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DMG-PEG)
- mRNA encoding the protein of interest (e.g., CAR)
- Ethanol
- Sodium Acetate Buffer (50 mM, pH 4.5)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

• Prepare Lipid Stock Solution:



- Dissolve C14-4, DOPE, cholesterol, and DMG-PEG in ethanol at a molar ratio of 35:16:46.5:2.5.[3][6] The final total lipid concentration in the ethanol phase should be optimized for the specific application.
- Prepare mRNA Solution:
 - Dilute the mRNA in 50 mM Sodium Acetate Buffer (pH 4.5) to a final concentration of 0.2 mg/mL.[3]
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
 - Set the flow rate ratio to 3:1 (aqueous:ethanolic).[3]
 - Initiate mixing at a total flow rate of 10 mL/min.[3]
- Dialysis:
 - Collect the resulting LNP solution.
 - Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[3]
- Characterization:
 - Determine the LNP size, polydispersity index (PDI), and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent RNA quantification assay, respectively.[3]
- Storage:
 - Store the purified LNPs at 4°C for short-term use.

Protocol 2: Ex Vivo Generation of CAR T-Cells using C14-4 LNPs



This protocol outlines the steps for transfecting primary human T-cells with CAR mRNA using pre-formulated **C14-4** LNPs.

Materials:

- Primary human T-cells (isolated from peripheral blood mononuclear cells PBMCs)
- T-cell activation reagents (e.g., anti-CD3/anti-CD28 beads or plate-bound antibodies)
- Complete T-cell culture medium
- C14-4 LNPs encapsulating CAR mRNA (prepared as in Protocol 1)
- 96-well culture plates
- Flow cytometer
- · Fluorescently labeled anti-CAR antibody

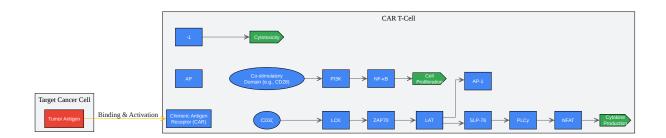
Procedure:

- · T-Cell Isolation and Activation:
 - o Isolate primary human T-cells from PBMCs.
 - Activate the T-cells using anti-CD3/anti-CD28 antibodies for 3-6 days in complete T-cell culture medium.[3]
- T-Cell Transfection:
 - Seed the activated T-cells at a density of 100,000 cells per well in a 96-well plate.
 - Add the C14-4 CAR mRNA LNPs to the cells at the desired final mRNA concentration (e.g., 125, 250, or 500 ng/mL).[3]
 - Incubate the cells for 24-72 hours at 37°C and 5% CO2.
- Analysis of CAR Expression:



- After the incubation period, harvest the cells.
- Stain the cells with a fluorescently labeled anti-CAR antibody.
- Analyze CAR expression on the T-cell surface by flow cytometry.
- · Assessment of Cell Viability:
 - o Co-stain the cells with a viability dye (e.g., DAPI) to assess cytotoxicity by flow cytometry.
- Functional Assay (Optional):
 - To confirm the functionality of the engineered CAR T-cells, perform a co-culture assay with cancer cells expressing the target antigen and measure cancer cell lysis.[1]

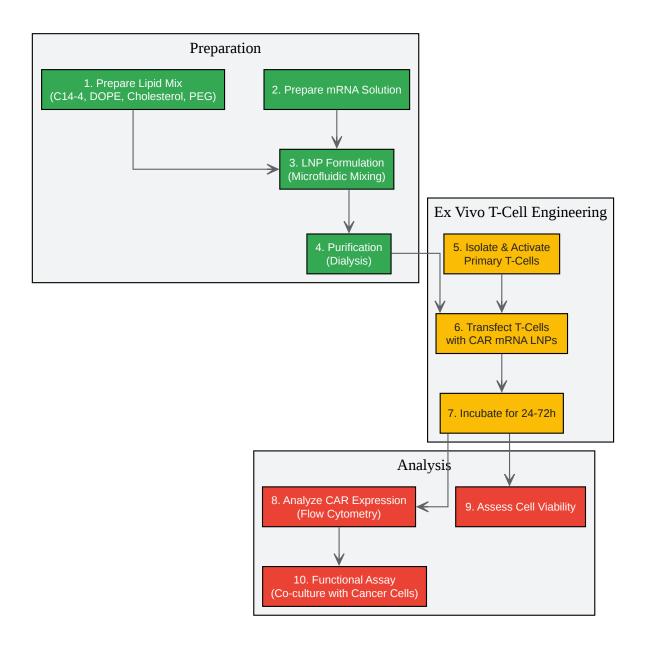
Visualizations Signaling Pathways and Experimental Workflows



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Caption: Simplified signaling cascade upon CAR T-cell engagement with a tumor antigen.





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Caption: Experimental workflow for generating and evaluating CAR T-cells using C14-4 LNPs.



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